molecular formula C11H14O6 B15319865 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid

2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid

Cat. No.: B15319865
M. Wt: 242.22 g/mol
InChI Key: CSXDYKVIDHWGCH-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid is an organic compound with the molecular formula C11H14O6 This compound is characterized by the presence of a hydroxy group and three methoxy groups attached to a phenyl ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,3,4-trimethoxybenzaldehyde.

    Reaction with Glycine: The aldehyde is reacted with glycine in the presence of a base to form an imine intermediate.

    Hydrolysis: The imine intermediate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-oxo-2-(2,3,4-trimethoxyphenyl)acetic acid.

    Reduction: Formation of 2-hydroxy-2-(2,3,4-trimethoxyphenyl)ethanol.

    Substitution: Formation of derivatives with substituted functional groups in place of methoxy groups.

Scientific Research Applications

2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity and leading to biological effects.

    Signal Transduction: The compound could influence signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

2-Hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid can be compared with other similar compounds:

    2-Hydroxy-2-(4-methoxyphenyl)acetic acid: This compound has a single methoxy group and may exhibit different reactivity and biological activity.

    3-(3,4,5-Trimethoxyphenyl)propanoic acid: This compound has a propanoic acid moiety instead of an acetic acid moiety, which may affect its chemical properties and applications.

    2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid: The presence of tert-butyl and dimethyl groups introduces steric hindrance, potentially altering its reactivity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Further research is needed to fully understand its mechanism of action and explore its applications in medicine and industry.

Properties

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

2-hydroxy-2-(2,3,4-trimethoxyphenyl)acetic acid

InChI

InChI=1S/C11H14O6/c1-15-7-5-4-6(8(12)11(13)14)9(16-2)10(7)17-3/h4-5,8,12H,1-3H3,(H,13,14)

InChI Key

CSXDYKVIDHWGCH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(C(=O)O)O)OC)OC

Origin of Product

United States

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